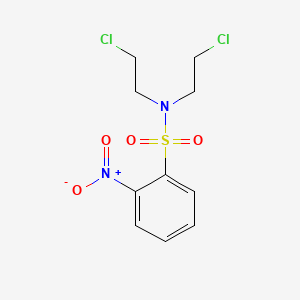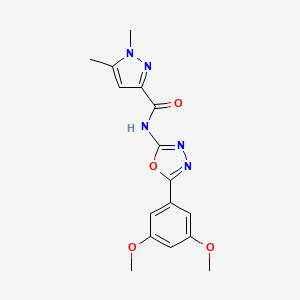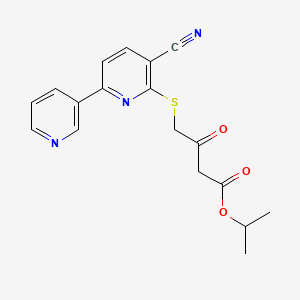
n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide is a chemical compound that has been used in various scientific research . It is a derivative of estradiol with a nitrogen mustard moiety . This gives it alkylating properties . In vivo, the nitrogen mustard component is active and can alklyate DNA and other cellular components (such as tubulin components) of rapidly dividing cells .
Molecular Structure Analysis
The molecular structure of n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide is complex and involves multiple functional groups . The compound contains nitrogen, chlorine, and sulfur atoms, which contribute to its reactivity .Chemical Reactions Analysis
N,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide is known to undergo various chemical reactions. For instance, it can participate in alkylation of DNA or other cellular components . This causes DNA damage in rapidly dividing cancerous cells leading to cell death and ideally, tumor shrinkage . More detailed information about its chemical reactions can be found in specific scientific studies .Applications De Recherche Scientifique
Catalytic Applications in Chemical Reactions
N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide derivatives have been used in catalytic applications. For instance, a Nickel (II) complex containing a similar sulfonamide structure demonstrated effectiveness in catalyzing the reduction of nitrobenzenes, contributing to green chemistry applications due to the environmental harmlessness of the reaction products (Dayan et al., 2019).
Versatility in Organic Synthesis
In organic chemistry, compounds similar to N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide have shown exceptional versatility. For example, 2- and 4-Nitrobenzenesulfonamides are used for the preparation of secondary amines and for protecting amines, demonstrating their utility in complex organic syntheses (Fukuyama et al., 1995).
Role in Developing Carbonic Anhydrase Inhibitors
Research has shown that derivatives of 4-Chloro-3-nitrobenzenesulfonamide, a related compound, can react with certain electrophilic phenols to produce [1,4]oxazepine-based sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, important for therapeutic applications (Sapegin et al., 2018).
Applications in Analytical Chemistry
Derivatives of N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide have been utilized in analytical chemistry. For example, Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has proven useful as an oxidizing titrant in various chemical analyses (Gowda et al., 1983).
Advancements in Sensor Technology
N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide and its derivatives have been explored in sensor technology. One study involved using bis-sulfonamides, similar in structure, for developing sensors to detect heavy metal ions, indicating their potential in environmental and health-care monitoring (Sheikh et al., 2016).
Mécanisme D'action
The mechanism of action of n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide involves the alkylation of DNA or other cellular components . This causes DNA damage in rapidly dividing cancerous cells leading to cell death . The compound’s estrogen component allows it to bind more selectively to active estrogen receptors .
Safety and Hazards
Propriétés
IUPAC Name |
N,N-bis(2-chloroethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O4S/c11-5-7-13(8-6-12)19(17,18)10-4-2-1-3-9(10)14(15)16/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPWFHQUILGARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)
![6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2492403.png)


![1-{1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2492407.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2492416.png)


![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)
![3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2492422.png)
